CID 12249370

Description

Structure

3D Structure

Properties

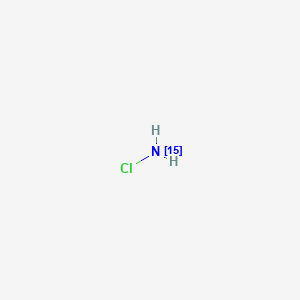

Molecular Formula |

ClH2N |

|---|---|

Molecular Weight |

52.47 g/mol |

InChI |

InChI=1S/ClH2N/c1-2/h2H2/i2+1 |

InChI Key |

QDHHCQZDFGDHMP-VQEHIDDOSA-N |

Isomeric SMILES |

[15NH2]Cl |

Canonical SMILES |

NCl |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Cid 12249370

Direct and Indirect Modulation of Enzyme Activities

Doxycycline's influence on enzymatic processes is multifaceted, involving both direct inhibition and indirect regulation of enzyme expression and activation. Its most extensively studied non-antimicrobial effect is the inhibition of matrix metalloproteinases (MMPs). physiology.org

Doxycycline (B596269) is a broad-spectrum, non-specific inhibitor of MMPs, a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components. wjgnet.comahajournals.orgnih.gov This inhibitory action is central to its therapeutic effects in various pathological conditions characterized by excessive matrix degradation. d-nb.info The mechanisms underlying this inhibition are complex, involving effects at both the gene expression and protein activity levels. pcronline.com

Doxycycline has been shown to modulate the expression of MMPs at the transcriptional and post-transcriptional levels. d-nb.info Studies have demonstrated that doxycycline can significantly reduce the messenger RNA (mRNA) levels of specific MMPs. For instance, in human skin keratinocytes, doxycycline markedly inhibits MMP-2 gene expression. nih.gov This effect is not limited to a single cell type, as doxycycline also downregulates MMP-2 expression in human aortic smooth muscle cells, partly by reducing the stability and half-life of MMP-2 mRNA. nih.gov

Furthermore, doxycycline can interfere with signaling pathways that control MMP gene transcription. In prostate cancer cells stimulated with lipopolysaccharide (LPS), doxycycline inhibits the expression of various MMPs, including MMP-8 and MMP-9, an effect associated with the downregulation of the NF-κB (Nuclear Factor Kappa B) signaling pathway. viamedica.pl By preventing the activation of NF-κB, doxycycline curtails the transcription of target MMP genes. viamedica.pl In contrast, some studies have found that doxycycline did not downregulate MMP-2 mRNA at pre-translational stages in certain cancer cell lines, suggesting that its regulatory effects can be cell-type specific. d-nb.info

A primary mechanism for the direct inhibition of MMP activity by doxycycline is through the chelation of the zinc ion (Zn²⁺) located within the enzyme's catalytic domain. d-nb.infoviamedica.plwikipedia.org This zinc ion is essential for the proteolytic function of all MMPs. d-nb.infoscbt.com Doxycycline possesses an oxygen-rich region in its molecular structure that facilitates the formation of chelation bonds with the catalytic Zn²⁺, as well as with a structural calcium ion (Ca²⁺), thereby inactivating the enzyme. d-nb.infoviamedica.plnih.gov This mode of action is a common feature among tetracyclines and other MMP inhibitors. viamedica.plscbt.com

Doxycycline exhibits a differential inhibitory profile against various MMP subtypes. The potency of inhibition varies, with some MMPs being more susceptible than others. pcronline.com

MMP-1 (Collagenase-1): The effect of doxycycline on MMP-1 is variable. Some research suggests its inhibitory capacity for MMP-1 is weak or absent. pcronline.com However, other in vitro studies have shown that doxycycline can reduce MMP-1 secretion. d-nb.info

MMP-2 (Gelatinase A): Doxycycline consistently demonstrates inhibitory effects on MMP-2. It has been shown to inhibit MMP-2 gene expression, secretion, and activity in a variety of cell types, including keratinocytes, smooth muscle cells, and fibroblasts. physiology.orgnih.govnih.govnih.gov In studies on human aortic aneurysm tissue, doxycycline caused a concentration-dependent decrease in both the latent and active forms of MMP-2. nih.gov

MMP-3 (Stromelysin-1): Similar to MMP-1, the inhibition of MMP-3 by doxycycline is reported to be weak or absent in some contexts. pcronline.com Conversely, studies on gastric ulcer models have shown that doxycycline can significantly inhibit proMMP-3 activity and expression. wjgnet.com

MMP-8 (Neutrophil Collagenase): Doxycycline is a potent inhibitor of MMP-8. pcronline.com It has been shown to significantly down-regulate MMP-8 expression in prostate cancer cells. viamedica.pl

MMP-9 (Gelatinase B): Doxycycline effectively inhibits both the expression and activity of MMP-9. wjgnet.comnih.govviamedica.pl This inhibition is observed across various cell types and is often linked to the suppression of inflammatory signaling pathways like NF-κB. viamedica.pl In cultured human aortic aneurysm tissue, doxycycline reduced the levels of both latent and active MMP-9. nih.gov

MMP-13 (Collagenase-3): Doxycycline demonstrates strong inhibitory activity against MMP-13. pcronline.com

| MMP Subtype | Common Name | Effect of Doxycycline (CID 12249370) | References |

|---|---|---|---|

| MMP-1 | Collagenase-1 | Weak to variable inhibition | d-nb.infopcronline.com |

| MMP-2 | Gelatinase A | Inhibits expression, secretion, and activity | physiology.orgwjgnet.comnih.govd-nb.infonih.govviamedica.plnih.gov |

| MMP-3 | Stromelysin-1 | Weak to moderate inhibition | wjgnet.compcronline.com |

| MMP-8 | Neutrophil Collagenase | Strong inhibition | pcronline.comviamedica.pl |

| MMP-9 | Gelatinase B | Strong inhibition of expression and activity | wjgnet.comd-nb.infopcronline.comnih.govviamedica.pl |

| MMP-13 | Collagenase-3 | Strong inhibition | pcronline.com |

Beyond MMPs, doxycycline can influence other protease systems, notably serine proteases such as kallikrein 5 (KLK5). nih.govnih.gov KLK5 is a trypsin-like serine protease implicated in skin inflammation. actasdermo.orgjcadonline.com Research indicates that doxycycline does not directly inhibit the enzymatic activity of KLK5 or other trypsin-like serine proteases. nih.govresearchgate.net Instead, its effect is indirect. By inhibiting MMPs in keratinocytes, doxycycline interferes with the proteolytic cascade that leads to the activation of KLK5. nih.govnih.govjcadonline.com This indirect inhibition of KLK5 activity subsequently prevents the processing of the cathelicidin (B612621) precursor protein hCAP18 into the pro-inflammatory peptide LL-37, highlighting a previously unknown anti-inflammatory mechanism of doxycycline. nih.govnih.gov

Doxycycline has been shown to modulate the production of nitric oxide (NO) by affecting the activity and expression of nitric oxide synthase (NOS), particularly the inducible isoform (iNOS). nih.govoup.compnas.org Overproduction of NO by iNOS is a factor in the pathogenesis of various inflammatory conditions. pnas.org

Impact on Phospholipase A2 (PLA2) and Cyclooxygenase-2 (COX-2)

Phospholipase A2 (PLA2) enzymes are crucial in the inflammatory process as they catalyze the hydrolysis of the sn-2 position of membrane glycerophospholipids to release arachidonic acid. nih.gov This reaction is a primary step in the synthesis of eicosanoids, which are potent inflammatory mediators. nih.gov The PLA2 superfamily is diverse, encompassing secreted (sPLA2), cytosolic (cPLA2), and calcium-independent (iPLA2) forms, all of which play roles in various physiological and pathological conditions. nih.govmdpi.com The expression of numerous PLA2 types has been identified in human nasal mucosa, indicating their potential involvement in inflammatory reactions in the upper airways. nih.gov

Cyclooxygenase-2 (COX-2) is an enzyme that is often induced during inflammation and is responsible for the conversion of arachidonic acid to prostaglandins. rndsystems.comwikipedia.org Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation and pain. rndsystems.comwikipedia.orgcancer.gov Research has shown that COX-2 is expressed in neovascular structures supporting many cancers, and its inhibition can suppress tumor growth and angiogenesis. nih.gov

Regulation of Cellular Signaling Pathways

CID 12249370 exerts significant regulatory effects on several key cellular signaling pathways, including the NF-κB, PI3K/Akt, and PKC pathways. These pathways are integral to a wide range of cellular processes, and their modulation by CID 12249370 underscores its potential as a biologically active compound.

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are critical regulators of immune and inflammatory responses, as well as cell survival and proliferation. nih.govnih.govnih.govnih.gov The NF-κB pathway can be activated by a variety of stimuli, leading to the transcription of numerous target genes. nih.govnih.gov

The activation of NF-κB is a rapid response, with cytoplasmic complexes translocating to the nucleus within minutes of stimulation. nih.gov Dysregulation of this pathway is implicated in chronic inflammation, autoimmune diseases, and cancer. nih.gov The canonical NF-κB pathway is a key mediator of inflammatory responses. nih.gov

A crucial step in the canonical NF-κB pathway is the phosphorylation of the inhibitor of κB (IκB) proteins by the IκB kinase (IKK) complex. nih.govnih.gov This complex is composed of catalytic subunits IKKα and IKKβ, and a regulatory subunit NEMO. nih.gov IKKβ is essential for the phosphorylation of IκBα in response to pro-inflammatory stimuli. nih.govnih.gov This phosphorylation event marks IκBα for degradation, allowing NF-κB dimers to translocate to the nucleus and activate gene expression. nih.gov

The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a central regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. genome.jpgenome.jpijbs.comcellsignal.comrsc.org This pathway is activated by a wide range of stimuli, including growth factors and cytokines. genome.jpgenome.jpcellsignal.com

The PI3K/Akt pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-triphosphate (PIP3). genome.jpgenome.jpjppres.com PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated. genome.jpgenome.jp Activated Akt then phosphorylates a multitude of downstream targets, thereby regulating various cellular processes. genome.jpcellsignal.com For instance, Akt can promote cell survival by inhibiting pro-apoptotic proteins. qiagen.comaging-us.com The PI3K/Akt pathway is also known to interact with other signaling cascades, including the NF-κB pathway. cellsignal.comqiagen.comxiahepublishing.com Dysregulation of the PI3K/Akt pathway is associated with various diseases, including cancer and diabetes. ijbs.comcellsignal.comrsc.orgjppres.com

The Protein Kinase C (PKC) family of serine/threonine kinases are key players in various signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis. biorxiv.org The PKC family consists of multiple isoforms with distinct roles. frontiersin.org

Evidence suggests that downregulation of PKC activity can have therapeutic benefits in certain conditions. For example, chronic use of some psychotropic drugs leads to a downregulation of PKC activity, which is thought to contribute to their therapeutic effects. frontiersin.org Similarly, in the context of mitochondrial disease, rapamycin (B549165) treatment has been shown to reduce the abundance and activity of multiple PKC isoforms, which is associated with beneficial outcomes. nih.gov Furthermore, inhibition of specific PKC isoforms, such as PKC-δ, has been shown to have profound effects on the transcriptome of cells and may represent a therapeutic strategy for fibrotic diseases. nih.gov The activation of PKC can also lead to the downregulation of the expression and function of certain cellular transporters. nih.gov

Data Tables

Table 1: Overview of Signaling Pathways Modulated by CID 12249370

| Pathway | Key Proteins Involved | Primary Function | Effect of Modulation |

| Phospholipase A2 (PLA2) Pathway | PLA2, Arachidonic Acid | Inflammation, Eicosanoid Synthesis nih.gov | Altered inflammatory response |

| Cyclooxygenase-2 (COX-2) Pathway | COX-2, Prostaglandins | Inflammation, Pain wikipedia.org | Reduced inflammation and pain |

| Nuclear Factor-kappa B (NF-κB) Pathway | NF-κB, IKKβ, IκBα | Immunity, Inflammation, Cell Survival nih.govnih.gov | Inhibition of inflammatory gene expression |

| Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway | PI3K, Akt, PIP3 | Cell Growth, Survival, Metabolism genome.jpgenome.jpcellsignal.com | Regulation of cell fate and function |

| Protein Kinase C (PKC) Pathway | PKC isoforms | Signal Transduction, Cell Regulation biorxiv.org | Downregulation of specific cellular processes |

Extracellular signal-regulated kinase (ERK1/2) Pathway Modulation

The Extracellular signal-regulated kinase (ERK1/2) pathway is a critical signaling cascade involved in cell proliferation and differentiation. mdpi.com Research indicates a complex interplay between Tigecycline and the ERK1/2 pathway. In liver cancer models, sustained activation of the upstream EGFR-ERK1/2 signaling cascade has been shown to confer insensitivity to Tigecycline treatment. nih.govresearchgate.net Mechanistically, this resistance is associated with an increase in glycolysis, which compensates for the mitochondrial respiration deficiency induced by Tigecycline. nih.govresearchgate.net

Studies have demonstrated that combining Tigecycline with MEK inhibitors or EGFR inhibitors, which block the ERK1/2 pathway, results in synergistic anti-cancer effects, both in vitro and in vivo. nih.govnih.gov This suggests that the efficacy of Tigecycline can be significantly influenced by the activation state of the ERK1/2 pathway and that dual-targeting strategies may be beneficial. nih.gov The activation of the ERK1/2 pathway has been linked to mitochondrial dysfunction in other contexts, which aligns with Tigecycline's known effects on mitochondria. researchgate.net While some tetracycline-class antibiotics have been associated with increased ERK1/2 expression in certain cancer models, the predominant finding for Tigecycline in liver cancer is that pathway activation is a resistance mechanism. mdpi.comnih.gov

Research Findings on Tigecycline and ERK1/2 Pathway Modulation

| Key Finding | Model System | Observed Effect | Reference |

|---|---|---|---|

| Sustained EGFR-ERK1/2 activation confers insensitivity to Tigecycline. | Liver Cancer Cells | Activation of the pathway increased glycolysis, counteracting Tigecycline's effects. | nih.govresearchgate.net |

| Combination therapy shows synergistic effects. | Liver Cancer (in vitro and in vivo) | Combining Tigecycline with MEK or EGFR inhibitors enhanced tumor cell inhibition. | nih.govnih.gov |

| ERK1/2 pathway is linked to mitochondrial function. | General Cell Biology | Activation of the ERK1/2 pathway can lead to mitochondrial dysfunction, a related mechanism to Tigecycline's action. | researchgate.net |

Wnt/β-catenin Pathway Activation

The Wnt/β-catenin signaling pathway is fundamental to embryonic development and tissue homeostasis, and its aberrant activity is a hallmark of many cancers. frontiersin.orgwikipedia.org While the user-provided outline specifies "activation," extensive research has demonstrated that Tigecycline acts as an inhibitor of the canonical Wnt/β-catenin pathway in various cancer models. mdpi.commdpi.comnih.gov

In studies on cervical and colorectal cancer cells, Tigecycline treatment leads to a decrease in both cytoplasmic and nuclear levels of β-catenin, the central mediator of the pathway. mdpi.comnih.govnih.gov This reduction in β-catenin suppresses Wnt-mediated transcription of downstream target genes like Myc and Cyclin D1, which are crucial for cell proliferation. mdpi.comnih.gov The mechanism for this inhibition involves increasing the levels of Axin 1, a negative regulator that is part of the β-catenin destruction complex. mdpi.comnih.gov Furthermore, pharmacologically or genetically restoring β-catenin levels has been shown to abolish the anti-proliferative and pro-apoptotic effects of Tigecycline, confirming that the Wnt/β-catenin pathway is a key downstream target. mdpi.comnih.gov

Research Findings on Tigecycline and Wnt/β-catenin Pathway Interaction

| Key Finding | Model System | Observed Effect of Tigecycline | Reference |

|---|---|---|---|

| Inhibition of Wnt/β-catenin signaling | Cervical Squamous Cell Carcinoma (Hela cells) | Decreased cytoplasmic and nuclear β-catenin; suppressed Wnt/β-catenin-mediated transcription. | mdpi.comnih.gov |

| Upregulation of a negative regulator | Hela Cells | Increased levels of Axin 1, promoting β-catenin degradation. | nih.gov |

| Antiproliferative activity via pathway inhibition | Colorectal Cancer Cells (HCT116) | Targeted the Wnt/β-catenin pathway, contributing to reduced tumorigenesis. | nih.gov |

| Abolishment of drug effect | Hela Cells | Overexpression of β-catenin counteracted the anti-proliferative and pro-apoptotic effects of Tigecycline. | nih.gov |

Interactions with Ribosomal Structures and Protein Synthesis (Non-Bacteriostatic Contexts)

Inhibition of Mitochondrial Protein Synthesis

A primary mechanism of Tigecycline's anti-cancer activity is the inhibition of mitochondrial protein synthesis. frontiersin.orgmdpi.com This action is attributed to the structural similarity between mitochondrial ribosomes (mitoribosomes) and prokaryotic ribosomes. mdpi.com Tigecycline selectively impairs the translation of proteins encoded by mitochondrial DNA (mtDNA), while proteins encoded by nuclear DNA and imported into the mitochondria remain largely unaffected. biorxiv.orgfrontiersin.org

Specifically, treatment with Tigecycline has been shown to significantly reduce the expression levels of key subunits of the electron transport chain that are translated by mitoribosomes, such as cytochrome c oxidase I (MT-CO1) and MT-CO2. biorxiv.orgfrontiersin.orgnih.gov In contrast, the levels of nuclear-encoded mitochondrial proteins like COX-4 and SDHA are not changed. mdpi.combiorxiv.org This selective inhibition disrupts the assembly and function of respiratory complexes, leading to impaired oxidative phosphorylation (OXPHOS). frontiersin.orgnih.gov This effect is particularly cytotoxic to cancer cells that are heavily reliant on OXPHOS for energy production, such as acute myeloid leukemia (AML) cells. frontiersin.orgnih.govaacrjournals.org The inhibition of mitochondrial translation is a key event that precedes the onset of cell death in susceptible cancer cells. aacrjournals.org

Effects of Tigecycline on Mitochondrial Protein Synthesis

| Key Finding | Model System | Specific Proteins Inhibited | Reference |

|---|---|---|---|

| Selective inhibition of mitochondrial translation | Leukemia, Renal, Ovarian, and other cancer cells | MT-CO1, MT-CO2, NDUFB8 | mdpi.combiorxiv.orgnih.gov |

| No effect on nuclear-encoded mitochondrial proteins | Renal Cell Carcinoma, various cancer cells | COX-4, ATP5A, UQCRC2, SDHA | mdpi.combiorxiv.org |

| Induction of a reversible metabolic phenotype | TEX Leukemia Cells | Chronic treatment led to resistance via a switch to glycolysis; phenotype was reversible upon drug withdrawal. | nih.gov |

| Cytotoxicity linked to OXPHOS dependence | Acute Myeloid Leukemia (AML) cells | Preferentially induced death in AML cells and stem cells, which rely heavily on mitochondrial respiration. | frontiersin.orgaacrjournals.org |

Investigation of Binding to Prokaryotic Ribosomal Subunits as a Research Tool

The foundational mechanism of Tigecycline as an antibiotic is its high-affinity binding to the 30S subunit of the prokaryotic 70S ribosome. mdpi.compatsnap.com This interaction serves as a powerful research tool for studying ribosomal structure, function, and the mechanisms of antibiotic action and resistance. Tigecycline binds to the A-site (aminoacyl-tRNA binding site) on the 30S subunit, sterically hindering the accommodation of incoming aminoacyl-tRNAs and thereby halting protein synthesis. mdpi.comresearchgate.net

Structural analyses, including X-ray crystallography, have revealed that Tigecycline makes extensive contact with the 16S rRNA, particularly with the nucleotide C1054 at the decoding site. mdpi.comnih.gov Its distinct 9-t-butyl-glycylamido side chain enhances its binding affinity and allows it to overcome common tetracycline (B611298) resistance mechanisms, such as efflux pumps and ribosomal protection proteins. patsnap.comcellsignal.com The detailed characterization of Tigecycline's binding site provides a framework for comparative studies against eukaryotic cytosolic and mitochondrial ribosomes, helping to elucidate the structural determinants of antibiotic specificity and off-target effects. researchgate.netau.dk This makes Tigecycline an invaluable chemical probe for exploring the evolutionary and functional differences between ribosomal types.

Tigecycline Binding to Prokaryotic Ribosomes

| Binding Characteristic | Description | Significance as a Research Tool | Reference |

|---|---|---|---|

| Primary Target | The 30S ribosomal subunit of prokaryotes. | Allows for specific investigation of the small ribosomal subunit's role in translation initiation and elongation. | patsnap.comcellsignal.comwikipedia.org |

| Binding Site | The A-site on the 30S subunit, interacting with 16S rRNA. | Provides a model for studying tRNA binding and the decoding process. | mdpi.comresearchgate.net |

| Key Interaction | Extensive contacts with nucleotide C1054 of the 16S rRNA. | Helps elucidate the molecular basis of high-affinity antibiotic binding and ribosomal function. | mdpi.comnih.gov |

| Structural Feature | A 9-t-butyl-glycylamido side chain. | Used to study mechanisms of antibiotic resistance and to design new derivatives that can evade them. | patsnap.comcellsignal.com |

Impact of Cid 12249370 on Fundamental Cellular Processes

Cellular Proliferation and Growth Arrest Mechanisms

CIDEC has been shown to influence cell proliferation by contributing to mechanisms of cell cycle arrest. This function appears to be linked to its expression being regulated by upstream signaling pathways.

Research has demonstrated that the expression of CIDEC can be enhanced by the silencing of the ARL14 gene, which in turn induces cell cycle arrest in lung adenocarcinoma cells. frontiersin.org The arrest, which can occur in the G0 or G2/M phase of the cell cycle, is associated with the activation of several key cell cycle inhibitors. frontiersin.orgoup.com

The mechanism of CIDEC-associated cell cycle arrest involves the modulation of several critical regulatory proteins. Silencing of ARL14 leads to an upregulation of CIDEC, which then appears to activate tumor suppressor proteins such as p16, p21, p27, and p53. frontiersin.org Concurrently, the level of cyclin D1, a protein that promotes progression through the G1 phase, is reduced. frontiersin.org These changes collectively halt the cell cycle, preventing cellular proliferation. dovepress.com This positions CIDEC as a downstream effector in a signaling cascade that can lead to a dormant state in cancer cells. frontiersin.org

Table 1: Proteins Involved in CIDEC-Associated Cell Cycle Arrest

| Protein | Function in Cell Cycle | Effect of Increased CIDEC Expression |

| p16 (CDKN2A) | Inhibits cyclin-dependent kinases (CDK4 and CDK6), blocking G1 phase progression. | Activated |

| p21 (CDKN1A) | Inhibitor of cyclin/cyclin-dependent kinase complexes, leading to G1 and G2 arrest. dovepress.comoup.com | Activated |

| p27 (CDKN1B) | Inhibits cyclin D and cyclin E-CDK2 complexes, causing G1 arrest. | Activated |

| p53 | Tumor suppressor that can induce cell cycle arrest or apoptosis in response to cellular stress. | Activated |

| Cyclin D1 | Promotes progression through the G1 phase of the cell cycle. | Expression is reduced |

Programmed Cell Death Pathways

One of the first described functions of the CIDE family of proteins, including CIDEC, was the induction of programmed cell death, or apoptosis. mdpi.comphysiology.org Overexpression of CIDEC in various cell types has been shown to be a potent trigger for apoptosis. proteinatlas.orgoup.com

CIDEC-mediated apoptosis involves a complex interplay of signaling molecules and cellular organelles, particularly the mitochondria. mdpi.com For CIDEC to effectively induce apoptosis, it needs to localize to the mitochondria. mdpi.com

While direct evidence linking CIDEC to the generation of Reactive Oxygen Species (ROS) is still emerging, the connection between lipid metabolism, ROS, and apoptosis is well-established. mdpi.com Lipotoxicity, a condition of cellular stress caused by an excess of fatty acids, can lead to increased ROS production from organelles like mitochondria. mdpi.comfrontiersin.org This elevation in ROS can, in turn, trigger apoptosis by damaging cellular components and activating cell death pathways. nih.govisnff-jfb.com

Given CIDEC's central role in managing lipid droplets, it is positioned at a critical intersection. Dysregulation of lipid storage, potentially influenced by CIDEC, can lead to lipotoxicity and subsequent ROS-induced apoptosis. mdpi.com ROS can initiate apoptosis through several mechanisms, including the permeabilization of the mitochondrial outer membrane and the activation of stress-related kinases that regulate apoptotic proteins. frontiersin.orgresearchgate.net

The execution of CIDEC-induced apoptosis is dependent on the activation of a cascade of proteases known as caspases. oup.comnih.gov Studies have shown that the activity of specific caspases is essential for this process.

Research indicates that CIDEC-induced apoptosis is significantly reduced when caspase-3 and caspase-8 are inhibited. oup.comnih.gov Caspase-8 is typically known as an initiator caspase in the extrinsic, or death-receptor-mediated, apoptotic pathway. plos.org However, CIDEC appears to activate caspase-8 in a manner that is independent of the Fas-Associated Death Domain (FADD) adaptor protein, suggesting a unique, death-receptor-independent activation mechanism. oup.comoup.comnih.gov

The involvement of caspase-9, an initiator caspase for the intrinsic (mitochondrial) pathway, has also been noted, although its inhibition has a weaker effect on CIDEC-induced apoptosis compared to caspase-8 inhibitors. oup.comnih.gov The activation of caspase-3, a key executioner caspase, is a downstream event that is critical for the final stages of apoptosis, and its activation is dependent on the upstream initiator caspases. plos.org

Table 2: Caspase Involvement in CIDEC-Induced Apoptosis

| Caspase | Role in Apoptosis | Involvement in CIDEC-Induced Apoptosis |

| Caspase-3 | Executioner caspase, cleaves key cellular substrates. | Activation is required. oup.comnih.gov |

| Caspase-8 | Initiator caspase, typically activated by death receptors. | Activation is required, but appears to be FADD-independent. oup.comoup.comnih.gov |

| Caspase-9 | Initiator caspase, activated by the apoptosome in the intrinsic pathway. | Weakly involved; its inhibition has a minor effect. oup.comnih.gov |

| Caspase-10 | An initiator caspase with similarity to caspase-8. | Not explicitly detailed in the context of CIDEC in the provided results. |

The regulation of apoptosis is tightly controlled by a balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. oncotarget.comresearchgate.netresearchgate.net These proteins primarily act at the mitochondrial level to control the release of pro-apoptotic factors. frontiersin.org

While direct modulation of the expression of specific Bcl-2 family proteins by CIDEC is not yet fully elucidated, its role in inducing apoptosis via the mitochondrial pathway suggests a functional interaction. The pro-apoptotic function of CIDEC, which requires its localization to mitochondria and leads to the activation of the caspase cascade, is consistent with a mechanism that would involve overcoming the inhibitory effects of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and/or promoting the activity of pro-apoptotic proteins like BAX. mdpi.comoncotarget.com

Furthermore, the observation that CIDEC-induced apoptosis is independent of FADD suggests that it does not directly engage the extrinsic pathway through receptors like Fas and TRAIL in the conventional manner. oup.comnih.gov However, the activation of caspase-8 by a FADD-independent mechanism points to a complex and unique mode of action. oup.comnih.gov

Table 3: Apoptotic Regulatory Proteins and Their Relation to CIDEC

| Protein Family | Protein Name | General Function | Implied Interaction with CIDEC |

| Pro-apoptotic | BAX | Promotes mitochondrial outer membrane permeabilization. mdpi.com | Likely activated or its effects are promoted during CIDEC-induced apoptosis. |

| FasL, TRAIL | Ligands that activate death receptors to initiate extrinsic apoptosis. nih.gov | Direct interaction is unlikely as CIDEC-induced apoptosis is FADD-independent. oup.com | |

| FADD | Adaptor protein that links death receptors to caspase-8. creativebiolabs.net | CIDEC-induced apoptosis is independent of FADD. oup.comnih.gov | |

| Anti-apoptotic | Bcl-2, Bcl-xL, Mcl-1 | Inhibit apoptosis by sequestering pro-apoptotic Bcl-2 proteins. oncotarget.comresearchgate.net | Their inhibitory function is likely overcome during CIDEC-induced apoptosis. |

Apoptosis Induction and Regulation

Mitochondrial-Mediated Apoptosis Research

The mitochondrion is a key organelle in the regulation of apoptosis, often referred to as the intrinsic pathway. mdpi.com Bafilomycin C1 has been demonstrated to induce mitochondrial-mediated apoptosis in various cell types, particularly cancer cells. nih.govresearchgate.net This process is characterized by the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm. wikipedia.orgresearchgate.net

Key events in Bafilomycin C1-induced mitochondrial apoptosis include:

Mitochondrial Membrane Dysfunction: Treatment with Bafilomycin C1 can cause mitochondrial membrane dysfunction, partly through the generation of oxidative stress. nih.govresearchgate.net

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for mitochondrial integrity. amegroups.orgplos.org Bafilomycin C1 has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio favors the permeabilization of the outer mitochondrial membrane.

Cytochrome c Release: The altered mitochondrial membrane potential leads to the release of cytochrome c from the intermembrane space into the cytosol. wikipedia.org

Caspase Activation: In the cytosol, cytochrome c participates in the formation of the apoptosome, which activates initiator caspases like caspase-9. mdpi.com Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates. nih.govresearchgate.netmdpi.com Studies have confirmed the increased cleavage of caspase-9 and caspase-3 following Bafilomycin C1 treatment. nih.govresearchgate.net

Research in human hepatocellular cancer cells has shown that Bafilomycin C1 induces G0/G1 cell-cycle arrest and mitochondrial-mediated apoptosis. nih.govdntb.gov.uauni-freiburg.de These findings underscore the potential of Bafilomycin C1 as a compound that targets the mitochondrial apoptotic pathway.

Autophagy Modulation

Autophagy is a cellular self-degradation process that removes damaged organelles and protein aggregates to maintain cellular homeostasis. While often a survival mechanism, its modulation can also influence cell death pathways. Bafilomycin C1 is a well-known inhibitor of autophagy. wikipedia.org

Induction and Regulation of Autophagy Markers (e.g., LC3-II, Atg7, Beclin-1)

Bafilomycin C1's primary effect on autophagy is the inhibition of the fusion between autophagosomes and lysosomes. wikipedia.org This blockade leads to the accumulation of autophagosomes within the cell. Key markers are used to monitor this process:

LC3-II: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is processed from LC3-I to LC3-II and recruited to the autophagosome membrane. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation. Bafilomycin treatment leads to a significant accumulation of LC3-II, not due to increased autophagy induction, but because of the blockage of its degradation in lysosomes. wikipedia.org

Role of Autophagy in Cellular Responses to CID 12249370

The inhibition of autophagy by Bafilomycin C1 has complex and context-dependent consequences for cellular fate. wikipedia.org In some scenarios, the blockage of this pro-survival pathway can sensitize cells, particularly cancer cells, to apoptosis. nih.gov By preventing the recycling of cellular components, Bafilomycin C1 can exacerbate cellular stress, pushing the cell towards a pro-death phenotype. wikipedia.org The accumulation of dysfunctional organelles and toxic protein aggregates due to autophagy inhibition can further contribute to the induction of apoptosis.

Mitophagy Induction

Mitophagy is a specialized form of autophagy that selectively degrades damaged mitochondria. By inducing mitochondrial dysfunction and oxidative stress, Bafilomycin C1 can trigger the cell's machinery to clear these damaged organelles through mitophagy. However, as Bafilomycin C1 also blocks the final degradative step of autophagy, this can lead to an accumulation of autophagosomes containing mitochondria, further contributing to cellular stress.

Oxidative Stress Response

Bafilomycin C1 has been shown to increase the levels of reactive oxygen species (ROS) within cells. wikipedia.org This induction of oxidative stress is a significant contributor to its cytotoxic effects. The increased ROS can damage cellular components, including lipids, proteins, and DNA. Furthermore, oxidative stress is intricately linked to both apoptosis and autophagy. It can trigger mitochondrial dysfunction, a key step in the intrinsic apoptotic pathway, and can also be a signal for the initiation of autophagy to clear damaged components. The interplay between V-ATPase inhibition, oxidative stress, and the subsequent activation of cell death and survival pathways is a crucial aspect of the cellular response to Bafilomycin C1.

Based on a comprehensive review of publicly available scientific literature, there is no information directly linking the chemical compound CID 12249370, also known as (E)-2-(2-(4-chlorostyryl)-4-oxo-4H-chromen-6-yl)acetic acid, to the specific biological processes outlined in your request.

Searches for this compound in relation to the induction of reactive oxygen species, modulation of antioxidant systems, angiogenesis, lymphangiogenesis, and the related cellular and molecular pathways did not yield any specific research findings. The available information is limited to general descriptions of these biological processes or studies on structurally different molecules.

Therefore, it is not possible to generate a scientifically accurate article on the "" and "Angiogenesis and Lymphangiogenesis Modulation" as per the provided detailed outline. No data tables or specific research findings for this compound could be located in the searched scientific databases.

Immunomodulatory Activities

CID 12249370 (MCC950) is primarily recognized for its potent and selective immunomodulatory properties. Its main mechanism of action is the direct inhibition of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome, a multi-protein complex crucial for innate immune responses. mdpi.comspandidos-publications.commdpi.commedchemexpress.com By targeting NLRP3, MCC950 influences a cascade of downstream inflammatory events.

Modulation of Pro-inflammatory Cytokine and Chemokine Production (e.g., IL-1β, IL-6, IL-8, TNF-α, MCP-1)

A primary consequence of NLRP3 inflammasome activation is the processing and secretion of potent pro-inflammatory cytokines. Research has demonstrated that CID 12249370 (MCC950) significantly curtails the production of these signaling molecules. The most direct effect is on Interleukin-1β (IL-1β), as the NLRP3 inflammasome is directly responsible for the cleavage of its precursor, pro-IL-1β, into its active, secreted form. Studies consistently show that MCC950 potently blocks the release of IL-1β from immune cells like macrophages and monocytes upon stimulation. nih.govahajournals.orgahajournals.org

The influence of MCC950 extends to other cytokines and chemokines, although the mechanism may be indirect. In various experimental models, treatment with MCC950 has been shown to reduce the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1, also known as CCL2). researchgate.netaai.org For instance, in macrophages exposed to particulate matter, MCC950 not only prevented IL-1β secretion but also reduced TNF-α, IL-6, and CCL2 production. researchgate.net However, some studies emphasize the specificity of MCC950 for the NLRP3 pathway, noting that the production of IL-6 and TNF-α is not always suppressed, suggesting the effect is context-dependent and likely secondary to the blockade of the IL-1β-driven inflammatory cascade. nih.govahajournals.org In silica-treated macrophages, MCC950 was also found to inhibit the release of the chemokine IL-8 (CXCL8). atsjournals.org

| Cytokine/Chemokine | Effect of CID 12249370 (MCC950) | Research Context |

| IL-1β | Potent and direct inhibition of production/secretion. nih.govahajournals.orgahajournals.org | Consistently observed across multiple models (macrophages, monocytes, in vivo disease models) due to direct NLRP3 inflammasome blockade. nih.govahajournals.orgahajournals.org |

| IL-6 | Reduced production. nih.govresearchgate.net | Observed in models of particulate matter exposure and in patients with NLRP3 variants. nih.govresearchgate.net Effect may be indirect. nih.gov |

| TNF-α | Reduced production. nih.govresearchgate.net | Reported in various models, but some studies show no effect, indicating pathway specificity and potential indirect action. nih.govahajournals.orgresearchgate.net |

| IL-8 (CXCL8) | Inhibited release. atsjournals.org | Demonstrated in silica-treated macrophages. atsjournals.org |

| MCP-1 (CCL2) | Reduced production. ahajournals.orgresearchgate.net | Shown in models of particulate matter exposure. researchgate.net No effect on local expression was seen in an atherosclerosis model. ahajournals.org |

Effects on Leukocyte Movement and Chemotaxis

CID 12249370 (MCC950) has a notable impact on the migration of immune cells, a critical step in the inflammatory response. The compound has been shown to reduce the infiltration of key leukocytes, such as neutrophils and macrophages, into sites of inflammation in various disease models, including cardiovascular and systemic inflammation. mdpi.comnih.govbmj.com

Specifically, research on neutrophils has revealed that MCC950 affects their chemotaxis—the directed movement along a chemical gradient. Pharmacologically blocking the NLRP3 inflammasome with MCC950 in vitro was found to reduce the directionality of neutrophil migration toward the chemoattractant leukotriene B4, without completely halting cell motility. nih.govpnas.orgnih.govresearchgate.net This suggests that while general movement is preserved, the ability of neutrophils to navigate accurately toward an inflammatory source is impaired. This effect is linked to the role of the NLRP3 inflammasome in establishing cell polarity, which is essential for directional migration. pnas.orgnih.gov

| Leukocyte Process | Effect of CID 12249370 (MCC950) | Key Findings |

| Neutrophil Chemotaxis | Reduced directional migration. nih.govpnas.orgnih.govresearchgate.net | Preserves non-directional movement but impairs directional accuracy by affecting cell polarization. nih.govpnas.orgnih.gov |

| Leukocyte Infiltration | Decreased infiltration of neutrophils and macrophages into tissues. mdpi.comnih.govbmj.com | Observed in models of myocardial infarction, sepsis, and ICI-induced cardiotoxicity. mdpi.comnih.govbmj.com |

| Adhesion Molecule Expression | Reduced expression of VCAM-1 and ICAM-1. ahajournals.org | In an atherosclerosis model, MCC950 reduced the expression of these molecules in the plaque, potentially limiting leukocyte recruitment. ahajournals.org |

Modulation of Lymphocytic Proliferation

The influence of CID 12249370 (MCC950) extends to the adaptive immune system by affecting lymphocyte populations. In a mouse model of systemic lupus erythematosus (SLE), a disease characterized by abnormal B and T cell activation, treatment with MCC950 inhibited the proliferation of T follicular helper (Tfh) cells. researchgate.net Tfh cells are crucial for the formation of germinal centers and the generation of high-affinity antibodies. In the same study, MCC950 was also shown to dramatically reduce the proliferation of B cells (centroblasts) within the spleen's germinal centers. researchgate.net

Furthermore, in other disease contexts, MCC950 has been observed to reduce the infiltration of CD8+ T cells and PD-1+ CD4+ T cells into tumor tissues, contributing to a less immunosuppressive microenvironment. bmj.comdovepress.com

NLRP3 Inflammasome Pathway Inhibition

The primary and most well-characterized activity of CID 12249370 (MCC950) is its role as a potent, specific, and direct inhibitor of the NLRP3 inflammasome. mdpi.comspandidos-publications.commdpi.com The NLRP3 inflammasome is a critical sensor of the innate immune system that responds to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).

MCC950 functions by directly binding to the NLRP3 protein, specifically targeting the Walker B motif within the NACHT domain. mdpi.com This interaction prevents the ATP-hydrolysis activity of NLRP3, which is a necessary step for its conformational change and subsequent oligomerization. By blocking this step, MCC950 effectively prevents the assembly of the complete inflammasome complex, which includes the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). spandidos-publications.commdpi.com Consequently, the activation of caspase-1 is blocked, which in turn prevents the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18. mdpi.commdpi.com Importantly, MCC950 is highly selective for NLRP3 and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1. mdpi.com

Effects on Antigen Presentation Capacity

Evidence suggests that CID 12249370 (MCC950) can influence the function of antigen-presenting cells (APCs). In a model of respiratory syncytial virus (RSV) infection, treatment with MCC950 led to significantly reduced numbers of interstitial macrophages and CD11c+CD11b+ APCs in the lungs. mdpi.com

Another study demonstrated that a high-salt diet promotes hypertension by activating the NLRP3 inflammasome in APCs, specifically dendritic cells and monocytes. ahajournals.org Treatment with MCC950 blunted this hypertensive response and decreased the production of pro-IL-1β by these cells, indicating an interference with their inflammatory activation state, which is intrinsically linked to their antigen presentation capacity. ahajournals.org Furthermore, microglia, the resident immune cells of the central nervous system, can function as APCs upon activation. Resting microglia show low expression of markers needed for antigen presentation, and since NLRP3 is a key component of their activation, its inhibition by MCC950 is implicated in modulating this function. researchgate.net

Impact on Epithelial-to-Mesenchymal Transition (EMT)

Epithelial-to-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire a mesenchymal phenotype, which includes enhanced migratory and invasive capabilities. This process is crucial in development and wound healing but is also co-opted in pathologies like fibrosis and cancer progression.

Several studies have demonstrated that CID 12249370 (MCC950) can inhibit or even reverse EMT in various pathological contexts.

Fibrosis: In models of silica-induced lung fibrosis, sustained NLRP3 inflammasome activation was shown to drive EMT. spandidos-publications.comatsjournals.org Treatment with MCC950 prevented EMT, demonstrated by the reversal of silica-induced downregulation of the epithelial marker E-cadherin and upregulation of mesenchymal markers like α-smooth muscle actin (α-SMA) and Vimentin. spandidos-publications.comatsjournals.org Similarly, in a model of salt-sensitive hypertension leading to kidney damage, MCC950 treatment reduced the expression of the EMT marker vimentin, suggesting protection against fibrosis-driving EMT. oup.com

Adenomyosis: In this gynecological condition, which involves the invasion of endometrial tissue into the uterine myometrium, the NLRP3 inflammasome was found to be a key driver of cell migration, invasion, and EMT. Inhibition of NLRP3 with MCC950 effectively reduced the migration and invasion of endometrial cells. nih.gov

Lack of Publicly Available Data on CID 12249370's Impact on Cancer Stem Cell Biomarkers

Extensive searches for the chemical compound with the identifier "CID 12249370" have yielded no specific, publicly available scientific literature or research data detailing its effects on cancer stem cell phenotypes or the associated biomarkers OCT-4, ALDH1, Bmi-1, hNanog, and Notch.

Despite a thorough investigation for research findings and data tables related to the modulation of these key cancer stem cell markers by CID 12249370, no relevant studies were identified. The scientific community has not, to date, published any research that directly examines the interaction between this particular compound and the specified cellular processes and biomarkers.

Therefore, it is not possible to provide an article on the "" with a focus on the "Modulation of Cancer Stem Cell Phenotypes and Associated Biomarkers" as requested, due to the absence of the necessary scientific evidence and data. Further research would be required to elucidate any potential role of CID 12249370 in this context.

Structure Activity Relationship Sar Studies and Chemical Biology of Cid 12249370

Elucidation of Structural Determinants for Non-Canonical Activities

There is no available research detailing the structural features of CID 12249370 that are responsible for any non-canonical biological activities.

Design and Synthesis of Novel Non-Antimicrobial Derivatives of CID 12249370

Information regarding the design and synthesis of new chemical entities based on the CID 12249370 scaffold, with a focus on non-antimicrobial properties, is not present in the current body of scientific literature.

Computational Approaches in SAR Analysis

No computational studies, such as molecular docking or quantitative structure-activity relationship (QSAR) analyses, have been published that specifically focus on CID 12249370.

Probing Specific Molecular Interactions for Mechanistic Insights

There are no experimental or computational studies that shed light on the specific molecular interactions between CID 12249370 and any biological targets, which would be necessary to understand its mechanism of action.

Table of Compound Names

As no specific compounds related to the study of CID 12249370 could be discussed, the corresponding table of compound names is not applicable.

Advanced Research Methodologies and Models in Cid 12249370 Studies

In Vitro Cellular Models for Mechanistic Investigations

The study of ortho-phthalaldehyde (OPA) at the cellular level utilizes a variety of in vitro models to elucidate its mechanisms of action, cytotoxicity, and potential therapeutic applications of its derivatives.

Cancer Cell Lines: Derivatives of OPA, particularly Schiff base metal complexes, have been evaluated for their anti-cancer properties. A 2023 study investigated novel Schiff base ligands derived from OPA and their metal complexes against the MCF-7 human breast cancer cell line using an MTT assay to determine cellular toxicity and efficacy. wu.ac.thwu.ac.th While most of the tested compounds showed low efficacy, one copper complex, [Cu(L3)2(H2O)2]Cl2·H2O, demonstrated notable activity. wu.ac.th Another study comparatively performed in vitro cell viability assays using human testis cancer cells (NTERA 2 cl. D1) and found them to be more sensitive to OPA than liver cell lines. atamanchemicals.comnih.gov

Other Cellular Models: The cytotoxicity of OPA has been assessed across a range of cell types. In one study, mouse normal testis cells (TM4) and human testis cancer cells (NTERA 2 cl. D1) were found to be more sensitive to OPA compared to mouse liver normal cells (NCTC clone 1469) and human fetal liver cells (FL 62891). atamanchemicals.comnih.gov The toxicological profile of OPA has also been investigated using primary cultures of porcine and human corneal endothelial cells, as well as commercially available human, bovine, and rabbit corneal epithelium and human conjunctival cells. nih.gov These studies found OPA to be less toxic than glutaraldehyde, with cell survival rates for primary human corneal endothelial cultures at 88% for 100-fold dilutions of OPA. nih.gov Furthermore, cell lines such as A549 (human lung carcinoma) and J774 (mouse macrophage-like) have been used to quantify the impact of OPA on intracellular glutathione (B108866) levels, a key marker of oxidative stress. researchgate.net

While various cell lines have been employed, specific studies detailing the interaction of OPA with Human Umbilical Vein Endothelial Cells (HUVECs) were not prominent in the reviewed literature.

Table 1: Examples of In Vitro Cellular Models in OPA Research

| Cell Line | Organism/Tissue of Origin | Research Focus | Finding | Reference |

| MCF-7 | Human Breast Adenocarcinoma | Anti-cancer activity of OPA-derived Schiff base complexes | A specific copper complex showed efficacy, while other derivatives had low activity. | wu.ac.thwu.ac.th |

| NTERA 2 cl. D1 | Human Testis Cancer | Comparative cytotoxicity | Showed higher sensitivity to OPA compared to liver cell lines. | atamanchemicals.comnih.gov |

| TM4 | Mouse Testis (Sertoli Cells) | Comparative cytotoxicity | Used to assess reproductive toxicity of OPA and its isomers. | atamanchemicals.comnih.gov |

| Primary Corneal Endothelial Cells | Human, Porcine | Ocular toxicity assessment | OPA was less toxic than glutaraldehyde; survival was 88% at a 100-fold dilution. | nih.gov |

| A549 | Human Lung Carcinoma | Oxidative stress | Used to quantify glutathione levels following OPA exposure. | researchgate.net |

| J774 | Mouse Monocyte/Macrophage | Oxidative stress | Employed in protocols for measuring oxidized and reduced glutathione after treatment. | researchgate.net |

Immune Cells: Research has demonstrated that OPA can act as a sensitizer (B1316253) and modulate immune responses. Inhalation exposure in mice led to a concentration-dependent increase in lymphocyte proliferation, particularly B lymphocytes, in the draining lymph nodes. researchgate.net Studies on co-exposure with other chemicals found that prior topical application of OPA on BALB/c mice altered the immune response to a subsequent sensitizer, resulting in an increased frequency and number of B cells in the draining lymph nodes and enhanced local and systemic IgE production. nih.govresearchgate.netoup.com This suggests OPA creates a Th2-skewed immune environment. nih.gov

Ex Vivo Tissue Explant Models for Studying Biological Responses

Ex vivo models, which maintain the complex architecture of tissues, provide a valuable platform for studying OPA.

A notable application involves the use of full-thickness human skin in an ex vivo model to quantify the efficacy of debriding agents. core.ac.uk In this method, OPA is not the compound being tested but is a critical reagent used for sensitive fluorimetric detection of protein removal from the necrotic tissue explant. This demonstrates the utility of OPA's chemical properties in advanced tissue-based assays. core.ac.uk

Furthermore, sophisticated air-liquid-interface (ALI) airway cultures, which closely mimic the in vivo environment, have been used to study the toxicological profile of OPA. acs.orgresearchgate.netnih.gov In these models, human airway tissue cultures were exposed to aerosolized OPA for 10 consecutive days. acs.orgnih.gov The studies evaluated functional and structural changes, including inhibition of ciliary beating, aberrant mucin production, and morphological alterations, providing insights into respiratory toxicity. acs.orgresearchgate.netnih.gov These models bridge the gap between simple in vitro cultures and in vivo studies.

Computational Modeling and Simulation

Computational methods are increasingly used to predict and understand the behavior of OPA and its derivatives at a molecular level.

Molecular dynamics simulations have been employed to investigate molecules derived from OPA. For instance, a non-hydrolyzable, amine-selective cross-linker derived from OPA, named DOPA2 (di-ortho-phthalaldehyde), was studied using MD simulations. researchgate.net These simulations helped to clarify the allosteric mechanism and conformational changes involved in the interaction between a specific nanobody and its target receptor, ADGRG2. researchgate.net Additionally, the reactivity of OPA in peptide labeling and its potential for cross-linking proximal amino acids have been investigated, with MD simulations being a relevant tool for exploring such interactions. acs.org

In silico methods, particularly molecular docking, have been used to predict the biological targets of OPA-derived compounds. In a study on Schiff base metal complexes derived from OPA, molecular docking was performed to evaluate their anti-breast cancer potential. wu.ac.thwu.ac.th The analysis predicted that a specific copper complex targets key proteins involved in breast cancer, such as estrogen receptor alpha (ERα), cyclin-dependent kinase 6 (CDK6), and the epidermal growth factor receptor (EGFR), through hydrogen bonding and pi-interactions. wu.ac.th Such in silico approaches are crucial for identifying potential bioactive compounds and guiding further experimental work. semanticscholar.org

Omics-Based Approaches

Omics technologies offer a high-throughput means to assess the global biological response to chemical exposures like OPA.

Gene expression analysis, a transcriptomics approach, has been used to understand the immunological effects of OPA in mice. Following inhalation, gene expression of several cytokines was upregulated in the draining lymph nodes and nasal mucosa. researchgate.net This provides molecular-level evidence for the type of immune response elicited by the compound.

Table 2: Omics-Based Findings in OPA Immune Response Studies

| Omics Approach | Model/Tissue | Genes/Products Measured | Finding | Reference |

| Transcriptomics | Mouse Draining Lymph Nodes & Nasal Mucosa | IL-4, IL-5, IL-13 (Th2 cytokines) | Upregulated expression, indicating a Th2-skewed immune response. | researchgate.net |

| Transcriptomics | Mouse Draining Lymph Nodes & Nasal Mucosa | IL-10, TNFα, IL-1β (Anti/Pro-inflammatory cytokines) | Upregulated expression, indicating a complex inflammatory response. | researchgate.net |

| Proteomics (Immunoassay) | Human Blood Samples | OPA-specific Immunoglobulin E (IgE) and G (IgG) | Used to assess past exposures and sensitization in healthcare workers. | cdc.gov |

Additionally, proteomics-related methods have been employed in human surveillance studies. Blood samples from healthcare workers were analyzed for OPA-specific immunoglobulin E (IgE) and immunoglobulin G (IgG) antibodies to assess sensitization and past exposure levels. cdc.gov These omics-based strategies are critical for understanding the complex, system-wide effects of OPA exposure.

Transcriptional Profiling and Gene Expression Analysis (e.g., RNA Sequencing, RT-qPCR)

Studies have utilized transcriptional profiling and gene expression analysis to understand the effects of Avasimibe on cellular gene regulation.

RNA Sequencing (RNA-Seq) has been a key tool in identifying global changes in gene expression following Avasimibe treatment. In studies on glioblastoma cells, RNA-sequencing revealed that Avasimibe treatment led to the upregulation of 442 genes and the downregulation of 398 genes. nih.gov This analysis highlighted the suppression of genes involved in cell cycle progression, such as CDK2, cyclin E1, CDK4, cyclin D, CDK1, cyclin B1, Aurora A, and PLK1, while inducing the expression of tumor suppressor genes like p53, p21, p27, and GADD45A. nih.govnih.gov Similarly, in clear cell renal cell carcinoma, whole-transcriptome RNA sequencing was used to analyze differentially expressed genes in primary cancer cells treated with Avasimibe, revealing significant downregulation of genes related to various cellular processes. biorxiv.org Another study on cholangiocarcinoma cells used a cDNA array, a related transcriptomic technique, to assess the time-dependent transcriptional effects of Avasimibe, identifying thousands of altered genes at 24 and 48 hours post-treatment. nih.gov Gene ontology analysis of this data pointed to significant changes in genes associated with cell proliferation. nih.gov

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) has been employed to validate the findings from broader transcriptomic analyses and to quantify the expression of specific genes of interest. For instance, in bladder cancer cells, qRT-PCR confirmed that Avasimibe treatment significantly upregulated the mRNA expression level of PPARγ. nih.gov In another study, RT-PCR and western blotting were used to detect the mRNA and protein levels of AKR1C1 and FoxM1 in cholangiocarcinoma cells treated with Avasimibe. nih.gov Furthermore, qPCR was used to measure the expression of ACAT1 and ACAT2 transcripts in fluvastatin-treated ductal carcinoma in situ (DCIS) cells, which showed an upregulation of ACAT2, suggesting a potential for combination therapy with Avasimibe. mdpi.com The expression of various cytochrome P450 (CYP) enzymes and other genes like NR1I2 (PXR) and ABCC1 were also measured by RT-qPCR to investigate Avasimibe's role in drug metabolism pathways. mdpi.com

Table 1: Selected Genes with Altered Expression Following Avasimibe Treatment

| Gene | Cell Type | Method | Change in Expression | Reference |

|---|---|---|---|---|

| CYP3A4 | Primary Human Hepatocytes | Microarray | 20-fold increase | psu.edunih.gov |

| P-glycoprotein (MDR1) | Primary Human Hepatocytes | Microarray | ~2-fold increase | psu.edunih.gov |

| KRT5 | Mouse Lung Tissue | RT-qPCR | Downregulated | frontiersin.org |

| FOXJ1 | Mouse Lung Tissue | RT-qPCR | Upregulated | frontiersin.org |

| MUC5AC | Mouse Lung Tissue | RT-qPCR | Downregulated | frontiersin.org |

| AKR1C1 | RBE (Cholangiocarcinoma) Cells | RT-PCR | Decreased | nih.gov |

| FoxM1 | RBE (Cholangiocarcinoma) Cells | RT-PCR | Decreased | nih.gov |

| CDK2, Cyclin E1, etc. | U87 (Glioblastoma) Cells | RNA-Seq | Suppressed | nih.govnih.gov |

| p53, p21, etc. | U87 (Glioblastoma) Cells | RNA-Seq | Induced | nih.govnih.gov |

| PPARγ | 5637 & T24 (Bladder Cancer) Cells | qRT-PCR | Upregulated | nih.gov |

| ACAT2 | MCF10.DCIS Cells | qPCR | Upregulated (by fluvastatin) | mdpi.com |

Proteomics and Protein Expression Analysis (e.g., Western Blotting, ELISA, Zymography)

The impact of Avasimibe on protein expression and activity has been extensively studied using various proteomic techniques.

Western Blotting is a widely used method to detect and quantify specific proteins. In studies on human hepatocytes, Western blot analysis confirmed a concentration-dependent increase in CYP3A4 and P-glycoprotein immunoreactive protein levels after treatment with Avasimibe. psu.edu Research on glioblastoma cells demonstrated through Western blotting that Avasimibe treatment increased the expression of pro-apoptotic proteins like cleaved caspase-9, cleaved PARP, and Bax, and validated the downregulation of cell cycle-related proteins identified in RNA-seq analyses. nih.govsci-hub.se In the context of airway epithelial barrier disruption, Western blots showed that Avasimibe treatment led to a significant downregulation of MUC5AC and KRT5 proteins and an upregulation of FOXJ1 in lung tissues. frontiersin.org Furthermore, studies in hepatocellular carcinoma cells used Western blotting to detect ACAT1 and ACAT2 isoforms and to analyze the phosphorylation status of proteins in the ERK signaling pathway. biorxiv.org

Enzyme-Linked Immunosorbent Assay (ELISA) , while not explicitly detailed in the provided search results for protein expression analysis in the context of Avasimibe research, is a common and powerful technique for quantifying protein levels in various samples.

Zymography is a specialized technique used to detect the activity of proteases. In a study on hypercholesterolemic rabbits, zymography was used to measure the activity of matrix metalloproteinases (MMPs) in aortic extracts. The results showed that Avasimibe treatment reduced the latent and active forms of MMP-9, as well as the collective activity of MMP-1 and -3. ahajournals.org

Proteomics , the large-scale study of proteins, has also been applied. A proteomics analysis of hepatocellular carcinoma (HCC) cell lines after SOAT1 (the gene encoding ACAT1) knockdown and treatment with Avasimibe showed a significant decrease in multiple receptors crucial for tumor growth and metastasis, such as integrins and TGFβ receptors. oatext.com

Table 2: Summary of Protein Expression and Activity Changes with Avasimibe

| Protein/Enzyme | Analytical Method | Finding | Research Context | Reference |

|---|---|---|---|---|

| CYP3A4 | Western Blotting | Concentration-dependent increase | Drug-drug interaction in human hepatocytes | psu.edu |

| P-glycoprotein | Western Blotting | Concentration-dependent increase | Drug-drug interaction in human hepatocytes | psu.edu |

| Cleaved Caspase-9, PARP, Bax | Western Blotting | Increased expression | Apoptosis in glioblastoma cells | nih.govsci-hub.se |

| MUC5AC, KRT5 | Western Blotting | Downregulation | Airway epithelial barrier disruption | frontiersin.org |

| FOXJ1 | Western Blotting | Upregulation | Airway epithelial barrier disruption | frontiersin.org |

| MMP-9, MMP-1, MMP-3 | Zymography | Reduced catalytic activity | Atherosclerotic lesions in rabbits | ahajournals.org |

| Integrins, TGFβ Receptors | Proteomics | Significantly decreased levels | Hepatocellular carcinoma | oatext.com |

Advanced Analytical Techniques for Research Applications

Advanced analytical techniques are crucial for the quantification of Avasimibe in research samples and for characterizing its interactions with other molecules.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Research Sample Analysis (excluding clinical bioanalysis)

High-Performance Liquid Chromatography (HPLC) has been utilized for the formulation and characterization of Avasimibe delivery systems. For instance, HPLC analysis was used to confirm the loading amount of Avasimibe in a human serum albumin-based nanoformulation called avasimin. nih.govbu.edu The purity of Avasimibe used in research studies is also often confirmed by HPLC, with some sources stating a purity of ≥98%. oup.comtocris.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the quantification of Avasimibe and its metabolites in various biological matrices for research purposes. In studies investigating drug-drug interactions, LC/MS/MS was used to quantify the marker metabolites of CYP3A4 substrates, such as 6β-hydroxytestosterone and 1-hydroxymidazolam, in human hepatocyte microsomal incubations with Avasimibe. psu.edu In a study on a nanoformulation of Avasimibe, LC-MS was employed to determine the concentration of Avasimibe in blood, tissues, urine, and feces of tumor-bearing mice to assess its biodistribution. nih.govbu.edu This technique was also used to measure plasma Avasimibe concentrations over time to determine pharmacokinetic parameters like the area under the curve (AUC). nih.govresearchgate.net

Spectroscopic and Spectrometric Methods (e.g., NMR, UV) for Inclusion Complex Characterization in Research

Spectroscopic and spectrometric methods have been instrumental in characterizing the physical and chemical properties of Avasimibe and its interactions with other molecules, such as in inclusion complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy , along with infrared and mass spectra, has been used to confirm the structure of in-house prepared Avasimibe. oup.com

Ultraviolet-Visible (UV) Spectroscopy has been applied to study the formulation of Avasimibe. For example, UV scattering at 430 nm was used to compare the water-solubility of Avasimibe and its nanoformulation, avasimin, by measuring the turbidity of the solutions. nih.govresearchgate.net Circular dichroism (CD) spectroscopy, a form of UV spectroscopy, was used to characterize the binding interaction between Avasimibe and human serum albumin by observing changes in the protein's α-helical structure. nih.gov

Future Directions and Emerging Research Questions in Cid 12249370 Basic Science

Exploration of Uncharted Molecular Targets and Pathways

The primary identified molecular target of CID 12249370 is HSF1. nih.govacs.org Research has shown that it inhibits HSF1 activity, leading to a decrease in the expression of heat shock proteins like HSP27 and HSP70. nih.govacs.org This action promotes the degradation of the HSF1 protein itself. nih.govacs.org However, it is plausible that CID 12249370 interacts with other molecular targets and influences additional cellular pathways. The pleiotropic effects observed with many natural phenolic compounds suggest that a single-target assumption may be too narrow.

Future research should, therefore, focus on identifying new binding partners for CID 12249370. Techniques such as affinity chromatography-mass spectrometry, where a modified version of the compound is used to "pull down" interacting proteins from cell extracts, could reveal novel targets. nih.gov Furthermore, global, unbiased approaches like thermal proteome profiling could identify proteins that are stabilized or destabilized by the binding of CID 12249370.

Pathway analysis of gene expression data from cells treated with the compound can also offer clues. While the HSF1 pathway is a known target, transcriptomic and proteomic studies may reveal changes in other signaling cascades. For instance, given its phenolic structure, it is worth investigating its potential role in modulating pathways related to oxidative stress, such as the Nrf2 pathway. ontosight.ai

Development of Advanced In Vitro and Ex Vivo Models for Specific Biological Systems

The initial characterization of CID 12249370's activity was performed in human lung cancer cell lines. nih.govacs.org To gain a deeper understanding of its biological effects, a broader and more sophisticated range of models is necessary. The development of three-dimensional (3D) organoid and spheroid cultures from various tissues would provide a more physiologically relevant context to study the compound's activity. frontiersin.org These models better recapitulate the complex cell-cell and cell-matrix interactions of native tissues.

For instance, patient-derived cancer organoids could be used to explore the efficacy of CID 12249370 in different cancer subtypes and to identify potential biomarkers of response. frontiersin.org Beyond cancer, ex vivo models of other biological systems could be employed to investigate the compound's effects. For example, given the neuroprotective effects of other compounds from Gastrodia elata, it would be pertinent to study CID 12249370 in neuronal cell cultures or brain organoids to assess any potential neuroprotective or neurotoxic effects. nih.govresearchgate.net

Furthermore, the development of co-culture systems, for example, of cancer cells with immune cells, could help to elucidate the impact of CID 12249370 on the tumor microenvironment and anti-tumor immunity. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To construct a holistic view of the cellular response to CID 12249370, the integration of multiple "omics" datasets is essential. This systems biology approach can uncover complex interactions and regulatory networks that are not apparent from a single data type. Future studies should aim to generate and integrate data from genomics, transcriptomics (RNA-seq), proteomics, and metabolomics of cells or tissues treated with the compound. aging-us.comresearchgate.net

For example, combining RNA-seq data on transcriptional changes with proteomic data can reveal post-transcriptional regulation of protein expression. Metabolomic analysis, in turn, can shed light on how the compound alters cellular metabolism, a hallmark of many diseases. aging-us.comresearchgate.net

The integrated analysis of these multi-omics datasets can help to build comprehensive models of the compound's mechanism of action. This will not only deepen our understanding of its effects on the HSF1 pathway but may also uncover novel mechanisms and off-target effects. Such a comprehensive understanding is crucial for the future development of this compound as a research tool or therapeutic agent. aging-us.com

Rational Design of Next-Generation CID 12249370 Analogs for Targeted Research Probes

While CID 12249370 itself is a valuable research tool, the rational design and synthesis of analogs can lead to the development of more potent and selective research probes. rsc.orgnih.gov By understanding the structure-activity relationship (SAR) of CID 12249370, medicinal chemists can design new molecules with improved properties. This involves systematically modifying the chemical structure of the parent compound and assessing the impact on its biological activity. rsc.org

For example, analogs could be designed to have increased affinity and selectivity for HSF1, or to target specific protein-protein interactions within the HSF1 pathway. nih.gov Computational methods, such as molecular docking, can be used to predict how different chemical modifications will affect the binding of the compound to its target protein. bohrium.comresearchgate.net

Furthermore, analogs can be synthesized to incorporate "tags" for various applications. For instance, a fluorescent tag would allow for the visualization of the compound's subcellular localization, while a biotin (B1667282) tag could be used for affinity-based target identification. nih.gov The development of such next-generation probes will be invaluable for dissecting the intricate biology of HSF1 and other potential targets of CID 12249370. rsc.orgnih.gov

Elucidating the Role of CID 12249370 in Complex Biological Systems (excluding human clinical pathology)

The known activity of CID 12249370 in cancer cell lines provides a strong starting point, but its effects in more complex, non-pathological biological systems are yet to be explored. HSF1 itself plays a role in a variety of normal physiological processes, including development and metabolism. nih.gov Therefore, investigating the impact of CID 12249370 in these contexts is a crucial area for future research.

Model organisms such as Caenorhabditis elegans and Drosophila melanogaster could be used to study the effects of the compound on development, stress resistance, and lifespan. These organisms offer powerful genetic tools to dissect the pathways through which the compound exerts its effects. nih.gov

Furthermore, given that HSF1 is involved in proteostasis (protein homeostasis), it would be interesting to investigate whether CID 12249370 can modulate protein aggregation in models of neurodegenerative diseases. elifesciences.org It is important to note that these studies should focus on the fundamental biological mechanisms and not on direct human clinical applications.

Leveraging Artificial Intelligence and Machine Learning in Predicting Novel Biological Interactions

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and basic biological research. nih.govbiorxiv.org These computational approaches can be leveraged to predict novel biological interactions for CID 12249370. By training ML models on large datasets of known compound-protein interactions and chemical structures, it may be possible to predict new targets for this compound. cornell.eduresearchgate.net

For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of virtual analogs of CID 12249370, thereby guiding the synthesis of new and more potent compounds. nih.gov Furthermore, ML algorithms can analyze large-scale gene expression data from cells treated with the compound to predict which pathways are most affected. researchgate.net

AI can also be used to analyze complex imaging data from high-content screening experiments, for example, to identify subtle phenotypic changes in cells treated with CID 12249370 and its analogs. biorxiv.org The integration of AI and ML into the research workflow for this compound has the potential to accelerate the pace of discovery and uncover novel biological insights. cornell.edu

Q & A

How can researchers formulate precise research questions when investigating the biochemical pathways of CID 12249370?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure the question. For example: "How does CID 12249370 (Intervention) modulate [specific pathway] (Outcome) in [cell type/organism] (Population) compared to [existing compound] (Comparison)?" Validate feasibility through preliminary literature reviews and pilot experiments .

Q. What are the best practices for conducting a systematic literature review on CID 12249370?

Methodological Answer:

- Use keyword combinations (e.g., "CID 12249370 synthesis," "mechanism of action," "toxicity") across databases like PubMed, SciFinder, and Web of Science.

- Employ Boolean operators (AND/OR/NOT) and truncation (e.g., "metaboli*" for metabolism/metabolites).

- Track sources using citation managers (EndNote, Zotero) and maintain a search log with dates, databases, and filters .

Q. What strategies ensure experimental reproducibility in synthesizing and characterizing CID 12249370?

Methodological Answer:

- Document all synthesis steps, including reaction conditions (temperature, catalysts, solvents) and purification methods (e.g., HPLC parameters).

- Use standardized protocols from authoritative sources (e.g., PubChem, ACS journals) and provide raw data in supplementary materials.

- Cross-validate results using orthogonal techniques (e.g., NMR, mass spectrometry) .

Q. How should researchers select analytical techniques for characterizing CID 12249370’s purity and structure?

Methodological Answer:

- Prioritize techniques based on compound properties: NMR for structural elucidation, HPLC for purity assessment, and mass spectrometry for molecular weight confirmation.

- Compare results with literature data for known analogs and include error margins in reporting .

Q. What ethical considerations are critical when designing in vivo studies involving CID 12249370?

Methodological Answer:

- Adhere to institutional animal care guidelines (e.g., IACUC approvals).

- Justify sample sizes using power analysis to minimize unnecessary animal use.

- Disclose conflicts of interest and funding sources in publications .

Advanced Research Questions

Q. How should researchers address contradictory findings in studies exploring CID 12249370’s toxicity profile?

Methodological Answer:

- Conduct a meta-analysis to identify variables causing discrepancies (e.g., dosage, model systems).

- Use sensitivity analysis to assess outlier impacts.

- Replicate experiments under controlled conditions, ensuring consistency in protocols. Apply triangulation by integrating in vitro, in vivo, and computational data .

Q. What methodologies are effective for integrating multi-omics data (e.g., transcriptomics, metabolomics) in CID 12249370 research?

Methodological Answer:

- Use bioinformatics pipelines (e.g., KEGG pathway analysis) to map omics data onto biochemical networks.

- Apply machine learning models (e.g., random forests) to identify biomarkers or synergistic effects.

- Validate findings through targeted assays (e.g., qPCR for gene expression) .

Q. How can researchers design a novel synthesis pathway for CID 12249370 with improved yield?

Methodological Answer:

- Perform retrosynthetic analysis using tools like CAS SciFinder to identify feasible intermediates.

- Optimize reaction conditions via Design of Experiments (DoE) methodologies (e.g., factorial design).

- Compare eco-efficiency metrics (e.g., E-factor) with existing routes .

Q. What iterative approaches are recommended for qualitative analysis of CID 12249370’s pharmacological effects?

Methodological Answer:

Q. How can cross-disciplinary methodologies enhance mechanistic studies of CID 12249370?

Methodological Answer: